(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol
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Overview
Description
(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)pyridine and (S)-propan-1-ol.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, to deprotonate the alcohol group, followed by nucleophilic substitution to attach the pyridine ring.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group and the pyridine ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens and nucleophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group may yield a ketone, while substitution reactions can lead to the formation of new pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of trifluoromethyl-containing molecules with biological targets. Its structural features make it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Compounds containing trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl group imparts hydrophobicity and thermal stability, which can be advantageous in various applications.
Mechanism of Action
The mechanism by which (2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyridine ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol: Similar structure but with a phenyl ring instead of a pyridine ring.
(2S)-2-[3-(Trifluoromethyl)pyridin-4-yl]propan-1-ol: Similar structure but with the trifluoromethyl group at a different position on the pyridine ring.
(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]butan-1-ol: Similar structure but with a butanol moiety instead of a propanol moiety.
Uniqueness
(2S)-2-[3-(Trifluoromethyl)pyridin-2-yl]propan-1-ol is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring and the presence of the propanol moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-2-[3-(trifluoromethyl)pyridin-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)8-7(9(10,11)12)3-2-4-13-8/h2-4,6,14H,5H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEHKPOGQFECGT-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=CC=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=C(C=CC=N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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